molecular formula C18H12FN3S B5660010 N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B5660010
M. Wt: 321.4 g/mol
InChI Key: FPUPCAIQJHDUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is fused with a phenyl ring and substituted with a fluorophenyl group. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved by reacting 2-aminothiophene with a suitable aldehyde or ketone under acidic or basic conditions to form the thieno[2,3-d]pyrimidine scaffold.

    Substitution with Phenyl and Fluorophenyl Groups: The thieno[2,3-d]pyrimidine core is then subjected to nucleophilic substitution reactions with phenyl and 2-fluorophenyl halides in the presence of a base such as potassium carbonate or sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes using advanced techniques such as microwave-assisted synthesis, flow chemistry, and employing catalysts to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, if present, to yield amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds can be employed under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • N-cyclopropyl-2-(2-fluorophenyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Comparison: N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both fluorophenyl and phenyl groups. This structural uniqueness contributes to its distinct biological activities and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various biological assays.

Properties

IUPAC Name

N-(2-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3S/c19-14-8-4-5-9-15(14)22-17-16-13(12-6-2-1-3-7-12)10-23-18(16)21-11-20-17/h1-11H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUPCAIQJHDUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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